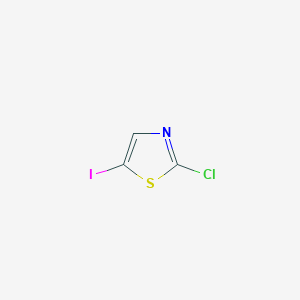

2-Chloro-5-iodo-1,3-thiazole

Description

Significance of the 1,3-Thiazole Heterocyclic Scaffold in Organic Synthesis

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.gov This structural motif is a cornerstone in medicinal chemistry and organic synthesis, largely due to its presence in a vast number of biologically active compounds. core.ac.ukresearchgate.net Thiazoles are integral components of numerous natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netderpharmachemica.comresearchgate.net The clinical relevance of the thiazole (B1198619) scaffold is underscored by its incorporation into FDA-approved drugs such as the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. nih.govpharmaffiliates.com The chemical accessibility and the potential for extensive structural modification make the thiazole framework one of the most valuable heterocycles in drug discovery and development. core.ac.uk

Strategic Importance of Halogenation in Thiazole Functionalization

Halogenation represents a critical and powerful strategy for the functionalization of the thiazole ring. Current time information in Bangalore, IN. The introduction of halogen atoms (F, Cl, Br, I) onto the thiazole scaffold creates versatile chemical "handles" that enable a wide array of subsequent transformations. Current time information in Bangalore, IN.ethernet.edu.et These halogenated thiazoles are highly valuable as intermediates, particularly in the realm of metal-catalyzed cross-coupling reactions. core.ac.uk Such reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

The position of halogenation on the thiazole ring is crucial, as it dictates the regiochemical outcome of further reactions. ambeed.com Electrophilic halogenation typically occurs at the 5-position of the thiazole ring. Current time information in Bangalore, IN. By installing halogens at specific positions, chemists can orchestrate sequential and site-selective modifications, building molecular complexity in a controlled manner. nih.govaksci.com The use of copper salts and other reagents can facilitate efficient and regioselective halogenations under mild conditions. ethernet.edu.etambeed.com

Overview of 2-Chloro-5-iodo-1,3-thiazole as a Versatile Synthetic Intermediate

This compound is a dihalogenated heterocyclic compound that embodies the strategic advantages of thiazole halogenation. Possessing two different halogen atoms—a chlorine at the 2-position and an iodine at the 5-position—it is primed for selective chemical manipulation. The inherent difference in reactivity between the carbon-iodine (C-I) bond and the carbon-chlorine (C-Cl) bond is the key to its utility. This differential reactivity allows for site-selective cross-coupling reactions, where one position can be functionalized while the other remains intact for a subsequent transformation. aksci.comorganic-chemistry.org This makes this compound an important organic synthesis intermediate and a valuable building block for constructing complex, polysubstituted thiazole derivatives for the pharmaceutical and agrochemical industries. Current time information in Bangalore, IN.smolecule.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClINS/c4-3-6-1-2(5)7-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQVWASZANLMNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClINS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 2 Chloro 5 Iodo 1,3 Thiazole

Halogen-Directed Regioselectivity in Thiazole (B1198619) Functionalization

The presence of both a chlorine and an iodine atom on the thiazole ring of 2-chloro-5-iodo-1,3-thiazole dictates the regioselectivity of its reactions. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodine atom more susceptible to metal-halogen exchange and oxidative addition in cross-coupling reactions. Conversely, the chlorine atom at the electron-deficient 2-position is more prone to nucleophilic aromatic substitution. This differential reactivity is a key feature exploited in the synthetic applications of this compound.

Lithiation and Carbanion Chemistry of this compound

Organolithium reagents are powerful tools for the functionalization of heteroaromatic compounds. In the case of dihalogenated thiazoles, these reagents can induce either deprotonation or halogen-metal exchange, depending on the specific substrate and reaction conditions.

While the primary reaction with organolithiums for this compound is halogen-metal exchange, related dihalothiazoles demonstrate the principle of regioselective deprotonation. For instance, 2,4-dihalothiazoles can be deprotonated at the C5 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithium species can then be trapped with various electrophiles to introduce a substituent at the 5-position. researchgate.netresearchgate.net The acidity of the thiazole ring protons generally follows the order H-5 > H-4, which directs this regioselectivity. acs.org

Halogen-metal exchange is a predominant reaction pathway for this compound when treated with organolithium reagents such as n-butyllithium. Due to the greater lability of the carbon-iodine bond, the iodine atom at the 5-position is selectively exchanged to generate a 2-chloro-5-lithiothiazole intermediate. This powerful nucleophile can then be reacted with a wide range of electrophiles to introduce new functional groups at the C5 position. This method provides a convenient route to various 5-substituted-2-chlorothiazoles. The general principle of preferential metal-halogen exchange at the more reactive halogen site is well-established for polyhalogenated heterocycles. researchgate.net

| Reagent | Position of Exchange | Intermediate | Subsequent Reaction |

| n-Butyllithium | C5 (Iodine) | 2-Chloro-5-lithiothiazole | Trapping with electrophiles |

This table illustrates the typical regioselectivity of halogen-metal exchange on this compound.

Intramolecular Halogen Dance Rearrangements in Dihalogenated Thiazoles

The "halogen dance" is a base-induced intramolecular migration of a halogen atom to a more thermodynamically stable position on an aromatic or heteroaromatic ring. researchgate.netacs.orgresearchgate.net This rearrangement typically proceeds through a series of deprotonation and halogenation steps involving lithiated intermediates. While specific studies on this compound are not prevalent, the phenomenon is well-documented for other halogenated thiazoles. For example, treatment of 2-bromothiazole (B21250) with excess organolithium reagent can lead to substitution at the C4 position, a process facilitated by a halogen dance mechanism. acs.org In the context of dihalogenated thiazoles, such rearrangements can lead to the formation of isomeric products, which can be either a desired outcome or a complicating side reaction depending on the synthetic goal. The propensity for a halogen dance is influenced by factors such as the nature of the base, the solvent, the temperature, and the specific halogen atoms present. researchgate.net

Nucleophilic Substitution Reactions on the Thiazole Ring

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.

Reactivity of the 2-Chloro Substituent towards Nucleophiles

The chlorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the ring nitrogen and sulfur atoms, which stabilizes the Meisenheimer-like intermediate formed during the reaction. In dihalogenated thiazoles like 5-bromo-2-chlorothiazole (B1280334), the halogen at the 2-position is generally less reactive towards nucleophiles than the halogen at the 5-position under many conditions. smolecule.com However, by carefully selecting the nucleophile and reaction conditions, or after functionalization at the C5 position, the 2-chloro group can be displaced by a variety of nucleophiles, including alkoxides, amines, and thiolates. This allows for the introduction of a diverse range of substituents at this position. The reactivity can be influenced by the presence of activating or deactivating groups elsewhere on the ring.

| Nucleophile | Product Type |

| Alkoxides (e.g., NaOR) | 2-Alkoxy-5-iodothiazole |

| Amines (e.g., RNH₂) | 2-Amino-5-iodothiazole |

| Thiolates (e.g., NaSR) | 2-(Alkylthio)-5-iodothiazole |

This table provides examples of nucleophilic substitution reactions at the C2 position of this compound.

Reactivity of the 5-Iodo Substituent towards Nucleophiles

The iodine atom at the C5 position of this compound is susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups at this position. The presence of two halogen atoms on the thiazole ring makes it a useful scaffold for creating more complex molecules through selective reactions. smolecule.comevitachem.com For instance, in related 2-deoxy-2-iodoglycosyl isothiocyanates, the iodine atom can be displaced by oxygen, sulfur, and nitrogen nucleophiles, leading to the formation of fused thiazole structures. acs.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions, with the reactivity of the C-I and C-Cl bonds being a key determinant in the reaction's outcome.

Suzuki-Miyaura Coupling at the 5-Iodo Position

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. cdnsciencepub.com This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. cdnsciencepub.com In the context of dihalogenated heterocycles, the relative reactivity of the carbon-halogen bonds dictates the site of coupling. Generally, the C-I bond is more reactive than the C-Br and C-Cl bonds, allowing for selective coupling at the iodo-substituted position.

For example, in the Suzuki-Miyaura coupling of dihalopyridazines, the reaction regioselectivity is influenced by the nature of the halogens and the specific palladium catalyst used. rsc.org Similarly, with 3,5-dichloro-1,2,4-thiadiazole, Suzuki-Miyaura coupling can be controlled to achieve either mono- or diarylation by adjusting the reaction temperature. nih.gov In the case of this compound, the greater reactivity of the C-I bond would be expected to direct Suzuki-Miyaura coupling to the 5-position. This is exemplified in the coupling of 5-iodo-1,2,3-triazoles with various boronic acids, which proceeds selectively at the iodo-substituted position. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | Varies | nih.gov |

| 2-Chloro-6-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | 2-Chloro-6-phenylquinoline | - | rsc.org |

| 5-Iodo-1,2,3-triazole | Arylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | 5-Aryl-1,2,3-triazole | Good to excellent | researchgate.net |

| 2-(2-Bromophenyl)-5-chlorothiophene | Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | 2-(2-Arylphenyl)-5-chlorothiophene | - | rsc.org |

Stille Coupling Strategies Employing this compound

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic electrophile. wikipedia.org This reaction is known for its ability to form C-C bonds under mild conditions. wikipedia.org The reactivity of the organic halide in Stille coupling follows the general trend I > Br > Cl, making the C-I bond of this compound the more reactive site for this transformation. wikipedia.org

Studies on 2-phenylthiazoles have shown that both the 4- and 5-positions can undergo Stille coupling, with the yields being comparable. thieme-connect.com In the case of 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, selective Stille coupling occurs at the 5-position when the substituent is a triflate, highlighting the influence of the leaving group on reactivity. nih.gov Given the established reactivity patterns, it is expected that this compound would undergo selective Stille coupling at the 5-iodo position.

Table 2: Stille Coupling Reaction Conditions

| Organotin Reagent | Organic Halide | Catalyst | Additives | Solvent | Temperature (°C) |

| Aryl-Sn(Alkyl)₃ | Aryl-I | Pd(PPh₃)₄ | CuI | THF | Reflux |

| Vinyl-Sn(Alkyl)₃ | Aryl-Br | Pd₂(dba)₃ / AsPh₃ | LiCl | DMF | 60 |

| Alkynyl-Sn(Alkyl)₃ | Aryl-Cl | Pd(OAc)₂ / Ligand | - | NMP | 140 |

| Aryl-Sn(Alkyl)₃ | Aryl-OTf | PdCl₂(CH₃CN)₂ | - | - | - |

| Data compiled from various sources including wikipedia.orgharvard.edu |

Sonogashira Coupling for Ethynylation at Halogenated Positions

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.org This reaction is a powerful method for constructing carbon-carbon triple bonds. walisongo.ac.id Similar to other palladium-catalyzed cross-coupling reactions, the reactivity of the halide follows the order I > Br > Cl. walisongo.ac.id

In the case of this compound, the Sonogashira coupling would be expected to occur selectively at the more reactive 5-iodo position. This selectivity allows for the introduction of an ethynyl (B1212043) group at this position while leaving the chloro group intact for further functionalization. This is supported by studies on other dihalogenated heterocycles where selective Sonogashira coupling at the more reactive halogen has been observed. ucy.ac.cy For instance, in the synthesis of high-affinity metabotropic glutamate (B1630785) receptor subtype 5 ligands, a 2-chlorothiazole (B1198822) synthon was successfully used in Sonogashira cross-coupling reactions without coupling at the chloro position. nih.gov

Table 3: Conditions for Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Aryl Iodide | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp - 55 |

| Aryl Bromide | Terminal Alkyne | Pd(OAc)₂ / P(p-tol)₃ | - | DBU | THF | - |

| Aryl Chloride | Terminal Alkyne | PdCl₂(PCy₃)₂ | - | K₂CO₃ | Dioxane | - |

| Data compiled from various sources including walisongo.ac.idnih.govbeilstein-journals.org |

Negishi Coupling and Other Organometallic Reactions

The Negishi coupling reaction is a palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide or triflate. wikipedia.org It is a versatile method for forming C-C bonds and is compatible with a wide range of functional groups. nih.govsci-hub.se The reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl, suggesting that for this compound, the reaction would preferentially occur at the 5-iodo position. wikipedia.org

A scalable synthesis of 2-chloro-5-(pyridin-2-yl)pyrimidine (B3051977) has been developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine, demonstrating the utility of this reaction with iodo-substituted heterocycles. researchgate.net While some challenging substrates like 4-iodo-1-tritylimidazole (B30481) and bromothiazoles have been shown to require higher temperatures for successful Negishi coupling, the methodology is generally effective for a variety of heteroaryl halides. nih.govsci-hub.se

Direct Arylation and C-H Functionalization Adjacent to Halogens

Direct arylation and C-H functionalization are emerging as powerful, step-economical methods for the synthesis of complex organic molecules. researchgate.net These reactions involve the direct coupling of a C-H bond with a suitable partner, often an aryl halide, catalyzed by a transition metal like palladium. mdpi.com

In the context of thiazole derivatives, direct arylation has been shown to occur at various positions depending on the reaction conditions and the substituents present on the thiazole ring. For instance, palladium-catalyzed direct arylation of thiazole derivatives with aryl bromides can occur at the 5-position. organic-chemistry.org Furthermore, palladium-catalyzed 1,4-migration associated with direct arylation has been used for the functionalization of the β-position of thiophenes. rsc.orgrsc.org This suggests the potential for similar C-H functionalization reactions on the thiazole ring of this compound, potentially adjacent to the halogen substituents. The regioselectivity of such reactions would likely be influenced by the electronic and steric effects of the chloro and iodo groups. acs.orgacs.org

Selective Functional Group Interconversions of Halogen Substituents

The presence of both a chloro and an iodo substituent on the 1,3-thiazole ring allows for a range of selective chemical transformations. The differing bond strengths and electronic environments of the C-Cl and C-I bonds are the primary factors governing this selectivity. Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Cl bond, a principle that underpins many selective reactions.

Reductive Dehalogenation Processes

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved with high selectivity for the iodo group in this compound. This selectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. nih.gov A variety of reducing systems can be employed to effect this transformation, with the choice of reagent and conditions being critical to ensure that the more stable chloro substituent remains intact.

Common methods for selective reductive deiodination include catalytic hydrogenation and the use of metal hydrides or other reducing agents. For instance, catalytic transfer hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride, is an effective method for the selective removal of iodine from aryl iodides in the presence of other halogens. researchgate.netnih.gov The reaction proceeds via the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by reductive cleavage of the carbon-palladium bond by the hydride source.

The following table outlines plausible conditions for the selective reductive deiodination of this compound to yield 2-chloro-1,3-thiazole.

| Reagent System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C, HCOOH·NEt₃ | DMF | 25-80 | >90 | organic-chemistry.org |

| Pd/AlO(OH), NaBH₄ | H₂O/MeOH | Room Temperature | >95 | researchgate.net |

| In(OAc)₃, PhSiH₃ | THF | Ambient | High | researchgate.net |

Theoretical and Mechanistic Investigations of 2 Chloro 5 Iodo 1,3 Thiazole Reactivity

Computational Chemistry Studies

Computational chemistry provides powerful tools to model the behavior of molecules and reactions at an electronic level, offering insights that are often difficult to obtain through experimentation alone.

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, which are considered to be aromatic. wikipedia.org They possess significant π-electron delocalization, which is evidenced by ¹H NMR chemical shifts and a strong diamagnetic ring current. wikipedia.org The thiazole (B1198619) ring itself is electron-rich due to the sulfur atom, but the presence of the electronegative nitrogen atom modulates its reactivity. numberanalytics.com

The introduction of halogen substituents, as in 2-chloro-5-iodo-1,3-thiazole, profoundly alters the electronic landscape of the thiazole ring.

Electronic Effects of Substituents : The chloro group at the 2-position and the iodo group at the 5-position are both electron-withdrawing via the inductive effect. This reduces the electron density of the thiazole ring, making it more electron-deficient compared to the unsubstituted parent compound. researchgate.net The calculated π-electron density in unsubstituted thiazole indicates that the C5 position is the most favorable for electrophilic substitution, while the C2-proton is the most acidic and thus susceptible to deprotonation. wikipedia.orgpharmaguideline.com In this compound, the chloro group at C2 further increases the acidity of the C4-proton and renders the C2 carbon highly electrophilic and susceptible to nucleophilic attack. pharmaguideline.com The iodine atom at C5, while electron-withdrawing, is a large, polarizable atom that serves as an excellent leaving group in metal-catalyzed cross-coupling reactions.

Table 1: Summary of Electronic Effects of Substituents on the 1,3-Thiazole Ring

| Position | Substituent | Electronic Effect on Ring | Influence on Reactivity |

| 2 | Chlorine | Strong inductive electron withdrawal (-I) | Activates the C2 position for nucleophilic aromatic substitution. |

| 4 | Hydrogen | Relatively neutral; acidity increased by adjacent C2-Cl | Potential site for deprotonation under strong basic conditions. |

| 5 | Iodine | Inductive electron withdrawal (-I); polarizable | Activates the C5 position for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). |

Density Functional Theory (DFT) is a computational method used extensively to investigate reaction mechanisms. researchgate.netsioc-journal.cn By calculating the energies of reactants, products, transition states, and intermediates, DFT allows for the mapping of potential energy surfaces and the determination of the most likely reaction pathways. sioc-journal.cnudayton.edu

For this compound, DFT calculations can be employed to:

Model Transition States : In a potential nucleophilic aromatic substitution reaction at the C2 position, DFT can model the structure and energy of the transition state leading to the Meisenheimer-like intermediate. This provides insight into the activation energy and, consequently, the reaction rate.

Investigate Reaction Pathways : Theoretical studies on related halogenated heterocycles have used DFT to compare different possible mechanisms, such as direct C-halogenation versus pathways involving intermediate N-halogenation. udayton.edu For reactions involving this compound, DFT could be used to model the oxidative addition and reductive elimination steps in palladium-catalyzed cross-coupling reactions at the C5-iodo position.

Analyze Catalyst-Substrate Interactions : DFT calculations can illuminate how a catalyst, such as a palladium complex in a Suzuki reaction, interacts with the thiazole substrate. This includes modeling the coordination of the catalyst to the iodine atom and the subsequent electronic changes that facilitate the reaction.

C2 Position : The presence of the electron-withdrawing chlorine atom makes this position the primary site for nucleophilic attack. pharmaguideline.com Nucleophiles will preferentially replace the chlorine atom via a nucleophilic aromatic substitution (SNAr) mechanism.

C4 Position : This position is the most likely site for deprotonation by a strong organometallic base, as its proton is acidified by the adjacent C2-chloro group. However, direct lithiation of thiazoles typically favors the C5 position if it is unsubstituted. acs.org

C5 Position : The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at this position using catalysts like palladium or copper. nih.gov This regioselectivity enables the sequential introduction of different substituents.

Table 2: Predicted Regioselectivity and Reactivity of this compound

| Ring Position | Most Likely Reaction Type | Rationale |

| C2 | Nucleophilic Aromatic Substitution | Activated by electron-withdrawing chlorine atom. |

| C4 | Deprotonation / Metalation | Acidity of C4-H is enhanced by the adjacent C2-Cl group. |

| C5 | Metal-Catalyzed Cross-Coupling | The C-I bond is highly reactive towards oxidative addition by transition metal catalysts. |

Experimental Mechanistic Probes for Reaction Pathways

While computational studies provide a theoretical framework, experimental evidence is essential to validate proposed mechanisms. For reactions involving this compound, several techniques can be employed.

Kinetic Studies : Monitoring reaction rates under various conditions (e.g., changing substrate, nucleophile, or catalyst concentrations) can provide crucial information about the reaction order and the species involved in the rate-determining step. For instance, structure-reactivity relationship studies on related sulfonylpyrimidines were conducted by monitoring reaction kinetics via NMR. nih.gov

Intermediate Trapping : In some reaction pathways, proposed intermediates may be stable enough to be trapped by specific reagents. For example, in a study of the halogenation of 2-amino-1,3-thiazoles, the radical trap TEMPO was used to probe whether the reaction proceeded through a radical or an ionic mechanism. nih.gov The absence of any effect from the trap suggested an ionic pathway.

Isotopic Labeling : The use of isotopes (e.g., ¹³C, ²H) at specific positions in the molecule can help track bond-forming and bond-breaking steps. By analyzing the position of the label in the product, one can elucidate the reaction pathway and rule out alternative mechanisms.

Stereochemical Analysis : For reactions involving the formation of chiral centers, the stereochemical outcome of the product can provide significant insight into the mechanism of the reaction. acs.org

By combining these experimental methods with the predictions from computational studies, a detailed and accurate picture of the reactivity of this compound can be established, facilitating its use in targeted organic synthesis.

Applications of 2 Chloro 5 Iodo 1,3 Thiazole in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The unique electronic properties and substitution pattern of 2-Chloro-5-iodo-1,3-thiazole make it an ideal starting material for the synthesis of a wide array of complex heterocyclic structures. The ability to introduce different substituents at the 2- and 5-positions in a controlled manner is a key feature of its utility.

This compound serves as a linchpin in the synthesis of various fused thiazole (B1198619) derivatives. The general strategy involves the initial selective functionalization at the more reactive 5-position (iodine) via palladium-catalyzed cross-coupling reactions. The substituent introduced at this position can be designed to contain a reactive group that can subsequently participate in a ring-closing reaction to form a fused heterocyclic system.

For instance, a Sonogashira coupling at the 5-position can introduce an alkyne moiety. This can then be followed by an intramolecular cyclization reaction, potentially involving the nitrogen atom of the thiazole ring or a substituent at the 4-position, to generate thieno[3,2-d]thiazole or other related fused systems. The chloro group at the 2-position can be retained for further diversification or can be involved in the cyclization process under specific conditions.

A typical reaction sequence might involve:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne bearing a nucleophilic group (e.g., a hydroxyl or amino group) in the presence of a palladium catalyst and a copper(I) co-catalyst.

Intramolecular Cyclization: Subsequent base- or acid-catalyzed cyclization of the resulting 5-alkynyl-2-chlorothiazole derivative to form the fused ring system.

| Reaction Type | Reagents | Catalyst System | Product Type |

| Sonogashira Coupling | Terminal Alkyne, Amine Base | Pd catalyst, Cu(I) cocatalyst | 5-Alkynyl-2-chlorothiazole |

| Intramolecular Cyclization | Base or Acid | - | Fused Thiazole Derivative |

The differential reactivity of the C-I and C-Cl bonds in this compound is paramount for the synthesis of polysubstituted and multi-ring systems. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the C-Cl bond. This allows for a highly selective initial cross-coupling reaction at the 5-position.

A variety of palladium-catalyzed cross-coupling reactions can be employed for this purpose:

Suzuki-Miyaura Coupling: To introduce aryl or vinyl groups.

Sonogashira Coupling: To introduce alkynyl groups.

Heck Coupling: To introduce alkenyl groups.

Buchwald-Hartwig Amination: To introduce amino groups.

Stille Coupling: To introduce organotin-derived fragments.

Once the first substituent is installed at the 5-position, the less reactive chloro group at the 2-position can be targeted for a second, different cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand, or stronger base). This sequential approach enables the synthesis of 2,5-disubstituted thiazoles with a wide range of functional groups.

| Reaction | Position | Typical Reagents | Typical Catalyst/Ligand | Product |

| Suzuki-Miyaura | 5 | Arylboronic acid, Base (e.g., K2CO3) | Pd(PPh3)4 | 2-Chloro-5-aryl-1,3-thiazole |

| Sonogashira | 5 | Terminal alkyne, Base (e.g., Et3N) | PdCl2(PPh3)2, CuI | 2-Chloro-5-alkynyl-1,3-thiazole |

| Heck | 5 | Alkene, Base (e.g., Et3N) | Pd(OAc)2, P(o-tol)3 | 2-Chloro-5-alkenyl-1,3-thiazole |

| Buchwald-Hartwig | 5 | Amine, Base (e.g., NaOtBu) | Pd2(dba)3, Xantphos | 2-Chloro-5-amino-1,3-thiazole |

| Suzuki-Miyaura | 2 | Arylboronic acid, Stronger Base | Pd catalyst with bulky phosphine (B1218219) ligand | 2,5-Diaryl-1,3-thiazole |

This stepwise functionalization is a powerful strategy for building molecular complexity and accessing a diverse range of polysubstituted thiazoles that would be difficult to prepare through traditional condensation methods.

Precursor in the Total Synthesis of Natural Products Analogs and Complex Molecules

The thiazole ring is a common structural motif in a variety of natural products and biologically active molecules, exhibiting a broad spectrum of pharmacological activities. This compound serves as a valuable precursor for the synthesis of analogs of these natural products and other complex molecules of medicinal interest.

The ability to introduce various substituents at the 2- and 5-positions allows for the systematic modification of a lead structure to explore structure-activity relationships (SAR). For example, in the synthesis of analogs of marine-derived cyclic peptides containing thiazole units, this compound can be used to construct a substituted thiazole amino acid precursor.

A general synthetic approach could involve:

Sequential Cross-Coupling: As described in section 5.1.2, to prepare a 2,5-disubstituted thiazole with desired functionalities.

Further Functionalization: Modification of the substituents to incorporate the necessary side chains and protecting groups for peptide synthesis.

Peptide Coupling: Incorporation of the thiazole-containing building block into a peptide chain.

The versatility of this building block facilitates the rapid generation of a library of analogs for biological screening, accelerating the drug discovery process.

Utility in the Development of Novel Functional Materials

The thiazole nucleus, being an electron-rich aromatic system, is an attractive component for the construction of novel organic functional materials with interesting electronic and photophysical properties. This compound is an excellent monomer for the synthesis of conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The sequential cross-coupling capabilities of this compound allow for the precise construction of well-defined conjugated systems. For instance, repeated Suzuki or Stille coupling reactions can be used to create alternating copolymers with specific electronic properties. The electron-donating or -accepting nature of the substituents introduced can be tailored to tune the band gap and charge transport properties of the resulting material.

A representative polymerization reaction could be a Yamamoto or Suzuki polycondensation, where this compound is first converted to a di-organometallic or di-boronic ester derivative, which is then polymerized. Alternatively, it can be copolymerized with other aromatic dihalides or diboronic acids. The differential reactivity of the halogens also allows for the synthesis of block copolymers.

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Potential Application |

| Suzuki Polycondensation | Thiazole-2,5-diboronic ester | Alternating copolymer | OLEDs, OPVs |

| Stille Polycondensation | 2,5-Bis(tributylstannyl)thiazole | Alternating copolymer | OFETs |

The ability to create well-defined, polysubstituted thiazole-containing conjugated materials from this compound opens up new avenues for the design and synthesis of next-generation organic electronic materials.

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 5 Iodo 1,3 Thiazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-chloro-5-iodo-1,3-thiazole. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For the parent compound, this compound, the ¹H NMR spectrum is expected to be relatively simple, exhibiting a single resonance for the proton at the C4 position of the thiazole (B1198619) ring. The chemical shift of this proton is influenced by the electronegativity of the adjacent sulfur atom and the deshielding effects of the chloro and iodo substituents. Based on data from analogous thiazole derivatives, this singlet is predicted to appear in the downfield region, typically between δ 7.0 and 8.5 ppm.

The ¹³C NMR spectrum provides more detailed structural information by revealing the chemical shifts of the three carbon atoms in the thiazole ring. The carbon atom C2, bonded to the electronegative chlorine atom and nitrogen atom, is expected to resonate at the lowest field. The C5 carbon, bearing the iodine atom, will also be significantly downfield. The C4 carbon, bonded to the single proton, will appear at a more upfield position relative to C2 and C5.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150 - 160 |

| C4 | 7.5 - 8.5 (singlet) | 120 - 130 |

| C5 | - | 95 - 105 |

Note: The predicted values are based on the analysis of similar thiazole structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₃HClINS), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic).

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely involve the initial loss of the iodine atom, which is a good leaving group, followed by the loss of the chlorine atom or cleavage of the thiazole ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Description |

| 259/261 | [C₃HClINS]⁺ | Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for Cl |

| 132/134 | [C₃HClNS]⁺ | Fragment resulting from the loss of the iodine radical (•I) |

| 97 | [C₃HNS]⁺ | Fragment resulting from the loss of both iodine and chlorine radicals |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the thiazole ring and its substituents.

Key expected vibrational modes include the C=N stretching of the thiazole ring, typically observed in the 1650-1550 cm⁻¹ region. The C-S stretching vibrations are generally weaker and appear in the 800-600 cm⁻¹ range. The C-H stretching of the lone proton on the ring is expected above 3000 cm⁻¹. The C-Cl and C-I stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹ and 600 cm⁻¹, respectively.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=N Stretch | 1650 - 1550 | Medium |

| Thiazole Ring Vibrations | 1500 - 1300 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-I Stretch | 600 - 500 | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

The thiazole ring in such compounds is expected to be essentially planar. researchgate.net The substitution of the chloromethyl group with an iodine atom would lead to a longer C5-substituent bond length due to the larger atomic radius of iodine compared to chlorine. The crystal packing would be influenced by intermolecular interactions, such as halogen bonding involving the chlorine and iodine atoms, which can play a crucial role in the supramolecular architecture.

Table 4: Crystallographic Data for the Analogous Compound 2-Chloro-5-chloromethyl-1,3-thiazole nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₄H₃Cl₂NS |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.2430 (8) |

| b (Å) | 17.151 (3) |

| c (Å) | 9.1640 (18) |

| β (°) | 96.82 (3) |

| Volume (ų) | 662.2 (2) |

| Z | 4 |

This data provides a model for the anticipated crystal structure of this compound, with expected variations in cell parameters and bond lengths due to the presence of iodine.

Conclusion and Future Research Perspectives

Current Challenges in the Chemistry of Dihalogenated Thiazoles

A primary challenge in the broader field of dihalogenated thiazoles is the development of highly efficient and selective methods for their synthesis. Achieving regioselective halogenation of the thiazole (B1198619) core can be complex, and the synthesis of specific isomers often requires multi-step sequences. Furthermore, optimizing conditions for selective cross-coupling reactions at each halogenated position remains an active area of research.

Emerging Research Directions for 2-Chloro-5-iodo-1,3-thiazole

Future research on this compound should initially focus on establishing reliable and scalable synthetic routes. Following this, a systematic investigation of its reactivity in a range of cross-coupling reactions would be crucial to fully map out its synthetic utility. The development of orthogonal protection-deprotection strategies for the two halogen positions could further enhance its versatility as a building block.

Potential for Unexplored Chemical Transformations and Synthetic Strategies

Beyond the well-established palladium-catalyzed cross-coupling reactions, there is potential for exploring other transformations of the C-Cl and C-I bonds. This could include nucleophilic aromatic substitution reactions, metal-halogen exchange reactions to generate organometallic intermediates, and the use of alternative catalytic systems, such as nickel or copper, to achieve different reactivity and selectivity. The exploration of these avenues could lead to novel synthetic strategies and the creation of a wider range of functionalized thiazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.